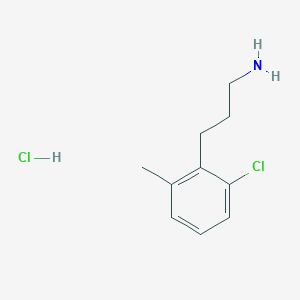
3-(2-Chloro-6-methylphenyl)propan-1-amine hydrochloride
Overview
Description
“3-(2-Chloro-6-methylphenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N and a molecular weight of 220.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(2-Chloro-6-methylphenyl)propan-1-amine hydrochloride” consists of 10 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .Scientific Research Applications
Synthesis and Transformation Applications
3-(2-Chloro-6-methylphenyl)propan-1-amine hydrochloride is involved in various synthesis and transformation processes in chemical research. It participates in the synthesis of N-substituted propionamides through the reaction of α-chloro ketones with primary amines, producing colorless crystalline substances (Yadigarov et al., 2009). Additionally, its structural analogs are used in the formation of structurally diverse libraries of compounds through various alkylation and ring closure reactions, generating a wide array of heterocyclic substances with potential applications (Roman, 2013).
Structural and Spectroscopic Analysis
The compound also finds use in the structural and spectroscopic analysis of organic compounds. Studies involving its structural relatives have used X-ray crystallography, NMR, and computational methods for structural determination, offering insights into molecular conformations and electronic properties. For instance, cathinones structurally similar to 3-(2-Chloro-6-methylphenyl)propan-1-amine hydrochloride have been characterized using these methods, providing valuable information on their geometry and electronic spectra (Nycz et al., 2011).
Biological Activity and Material Science Applications
Derivatives of this compound have been synthesized for various biological and material science applications. For example, some studies have focused on synthesizing analogs with potential antimicrobial activities, exploring their efficacy against various microbial organisms (Behbehani et al., 2011). Others have used it for the functional modification of hydrogels through condensation reactions, aiming to enhance material properties for medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-(2-chloro-6-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8-4-2-6-10(11)9(8)5-3-7-12;/h2,4,6H,3,5,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCBNBCCFDAZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
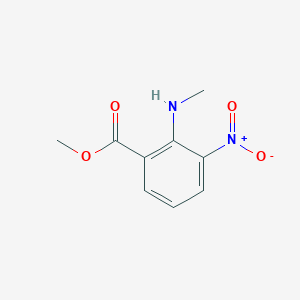

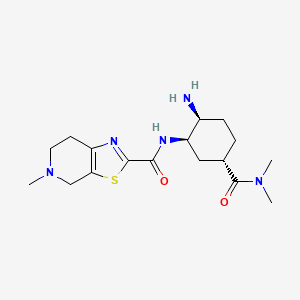

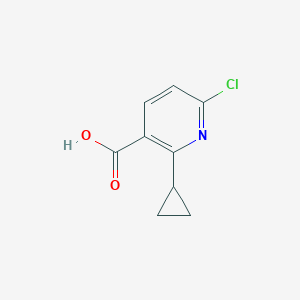
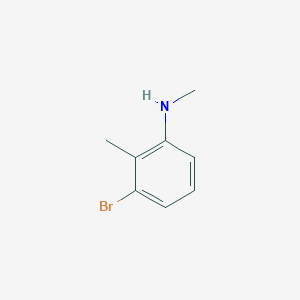

![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)



![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)
![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)